molecular formula C12H20N2O B13243122 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine

Cat. No.: B13243122
M. Wt: 208.30 g/mol
InChI Key: VVHQLTTWXXPSDR-UHFFFAOYSA-N
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Description

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine is a synthetic piperidine derivative characterized by a pyrrole ring substituted with a 2-methoxyethyl group at the 1-position, linked to the piperidine scaffold at the 3-position. The 2-methoxyethyl substituent introduces both hydrophilic (ether oxygen) and hydrophobic (ethyl chain) properties, influencing solubility and reactivity.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

3-[1-(2-methoxyethyl)pyrrol-2-yl]piperidine

InChI

InChI=1S/C12H20N2O/c1-15-9-8-14-7-3-5-12(14)11-4-2-6-13-10-11/h3,5,7,11,13H,2,4,6,8-10H2,1H3

InChI Key

VVHQLTTWXXPSDR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC=C1C2CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyethylamine with 2-pyrrolecarboxaldehyde to form an intermediate Schiff base, which is then reduced to yield the desired compound. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as halides or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings and Implications

Aromatic vs. Saturated Rings : The aromatic pyrrole in the target compound may enable π-π stacking with biological targets, unlike saturated analogs like 3-(1-methyl-2-pyrrolidinyl)piperidine .

Heterocycle Choice : Replacing pyrrole with imidazole (QY-4198) introduces basicity, which could alter binding kinetics in enzymatic assays .

Biological Activity

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine is a synthetic compound belonging to the class of piperidine derivatives. Its structure, featuring a pyrrole ring and a piperidine moiety, positions it as a candidate for various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The compound can be described by the following structural formula:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}

This structure contributes to its interactions with biological targets, which are crucial for its activity.

1. Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.5 to 10 μg/mL, indicating strong antimicrobial potential .

CompoundMIC (μg/mL)Target Organism
3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine0.5 - 10Staphylococcus aureus
Similar derivatives0.24 - 0.97Candida auris

2. Anticancer Activity

Piperidine derivatives have been explored for their anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism involves the activation of specific pathways that promote cell death and inhibit cell proliferation .

In one study, the compound's cytotoxicity was compared to the reference drug bleomycin, showing promising results in reducing cell viability at concentrations as low as 5 μM .

3. Anti-inflammatory Effects

The anti-inflammatory potential of 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine is attributed to its ability to modulate inflammatory pathways. It has been observed to inhibit the activity of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .

The biological activity of 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial resistance.
  • Receptor Modulation : It can bind to receptors that regulate cell proliferation and apoptosis, influencing cancer progression.
  • Cell Membrane Interaction : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.

Case Study 1: Antifungal Activity Against Candida auris

A study synthesized several piperidine derivatives and tested their antifungal activity against clinical isolates of Candida auris. The results indicated that certain derivatives exhibited MIC values ranging from 0.24 to 0.97 μg/mL, demonstrating significant antifungal properties .

Case Study 2: Anticancer Efficacy

In a comparative study on the anticancer effects of piperidine derivatives, researchers found that compounds similar to 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine induced apoptosis in cancer cells more effectively than traditional chemotherapeutics . This suggests a potential role for this compound in cancer treatment protocols.

Q & A

Q. Q: What are the foundational steps to design a synthesis route for 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine?

A:

  • Route Planning : Begin with modular synthesis, combining pyrrolidine and piperidine precursors. For example, use a multi-step approach involving alkylation of pyrrole with 2-methoxyethyl groups, followed by coupling to a piperidine scaffold via nucleophilic substitution or transition metal-catalyzed cross-coupling .
  • Protection/Deprotection : Protect reactive amines (e.g., using tert-butyldimethylsilyl groups) to avoid side reactions during alkylation steps, as seen in analogous pyrrolidine-pyridine derivatives .
  • Purification : Employ column chromatography and recrystallization for intermediates, validated by TLC and HPLC (>95% purity) .

Basic Characterization Techniques

Q. Q: Which spectroscopic methods are critical for characterizing this compound?

A:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with structurally related compounds (e.g., 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine derivatives) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by single-crystal analysis, as demonstrated for pyridine-pyrrolidine hybrids .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI-TOF) to validate the molecular formula (C12_{12}H20_{20}N2_2O) .

Advanced Reaction Optimization

Q. Q: How can reaction conditions be optimized to improve yield and selectivity?

A:

  • Parameter Screening : Vary solvents (e.g., DMF vs. THF), temperatures (25–80°C), and catalysts (e.g., Pd/C for hydrogenation) using Design of Experiments (DoE) .
  • Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as implemented in ICReDD’s workflow .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Data Contradiction Resolution

Q. Q: How to address conflicting spectral data during structural elucidation?

A:

  • Cross-Validation : Re-examine synthesis steps for potential byproducts. For example, unexpected NOE correlations in NMR may indicate conformational isomerism .
  • Alternative Techniques : Resolve ambiguities using 2D NMR (e.g., COSY, HSQC) or X-ray crystallography .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Computational Modeling Applications

Q. Q: How can computational methods enhance research on this compound?

A:

  • Reaction Design : Use density functional theory (DFT) to model reaction mechanisms and identify rate-limiting steps .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
  • Virtual Screening : Predict solubility and stability via COSMO-RS or QSPR models .

Interdisciplinary Approaches

Q. Q: What interdisciplinary strategies advance the study of this compound?

A:

  • Chemoinformatics : Integrate reaction databases (e.g., Reaxys) with machine learning to predict synthetic pathways .
  • Process Engineering : Apply membrane separation technologies (e.g., nanofiltration) for efficient purification, aligning with CRDC subclass RDF2050104 .
  • Systems Chemistry : Couple experimental data with computational workflows to create feedback loops for reaction optimization .

Biological Activity Assessment

Q. Q: How to design assays to evaluate its potential bioactivity?

A:

  • Target Identification : Screen against kinase or GPCR targets using in vitro binding assays (e.g., SPR or fluorescence polarization) .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related piperidine derivatives .
  • Metabolic Stability : Use hepatic microsomes to assess Phase I/II metabolism, guided by HPLC-MS analysis .

Safety and Handling Protocols

Q. Q: What safety measures are essential during experimental work?

A:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure, as recommended for similar pyrrolidine derivatives .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

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